

4-Methylaeruginoic Acid as an Iron Chelating Agent: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylaeruginoic acid

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Abstract

This technical guide provides a comprehensive overview of the hypothetical iron chelating agent, **4-Methylaeruginoic acid**. As no direct scientific literature exists for this specific compound, this document extrapolates its potential properties and functions based on the known characteristics of its parent molecule, aeruginoic acid, a siderophore produced by *Pseudomonas aeruginosa*. This guide covers the hypothesized structure, synthesis, mechanism of iron chelation, and potential biological significance of **4-Methylaeruginoic acid**. Detailed experimental protocols for the synthesis and evaluation of related compounds are provided, alongside structured data tables and signaling pathway diagrams to facilitate further research and development in the field of iron chelators.

Introduction

Iron is an essential element for most living organisms, playing a critical role in numerous physiological processes. However, its excess can be toxic, leading to the generation of reactive oxygen species and cellular damage. Iron chelation therapy is a crucial strategy for managing iron overload disorders and has shown potential in antimicrobial and anticancer treatments.^[1]^[2]^[3]^[4]^[5]

Pseudomonas aeruginosa, an opportunistic human pathogen, has evolved sophisticated mechanisms for iron acquisition, including the secretion of low-molecular-weight iron chelators

called siderophores.[6] One such siderophore is aeruginoic acid, a shunt product of the pyochelin biosynthesis pathway.[7] This guide explores the theoretical properties of a derivative, **4-Methylaeruginoic acid**, as a potential iron chelating agent.

Molecular Structure and Properties

Based on the structure of aeruginoic acid, which is 2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid, "**4-Methylaeruginoic acid**" is hypothesized to be 2-(4-methyl-2-hydroxyphenyl)-4-thiazolecarboxylic acid.[8] The addition of a methyl group to the hydroxyphenyl ring may influence its lipophilicity, membrane permeability, and iron-binding kinetics.

Table 1: Hypothesized Physicochemical Properties of **4-Methylaeruginoic Acid**

Property	Value	Source/Method
Molecular Formula	C11H9NO3S	Calculated
Molecular Weight	235.26 g/mol	Calculated
pKa (Phenolic OH)	~8-9	Estimated from similar phenols
pKa (Carboxylic Acid)	~3-4	Estimated from similar carboxylic acids
LogP	Higher than Aeruginoic Acid	Predicted due to methyl group
Iron (Fe ³⁺) Binding Stoichiometry	Likely 2:1 or 3:1 (Ligand:Iron)	Inferred from other siderophores

Proposed Mechanism of Iron Chelation

The iron-chelating activity of **4-Methylaeruginoic acid** would stem from the functional groups present in its structure: the phenolic hydroxyl group, the nitrogen and sulfur atoms of the thiazole ring, and the carboxyl group. These groups can coordinate with a ferric iron (Fe³⁺) ion, forming a stable complex that can be transported into bacterial cells. The 2-hydroxyphenyl-thiazole moiety is a known iron-binding motif.[9]

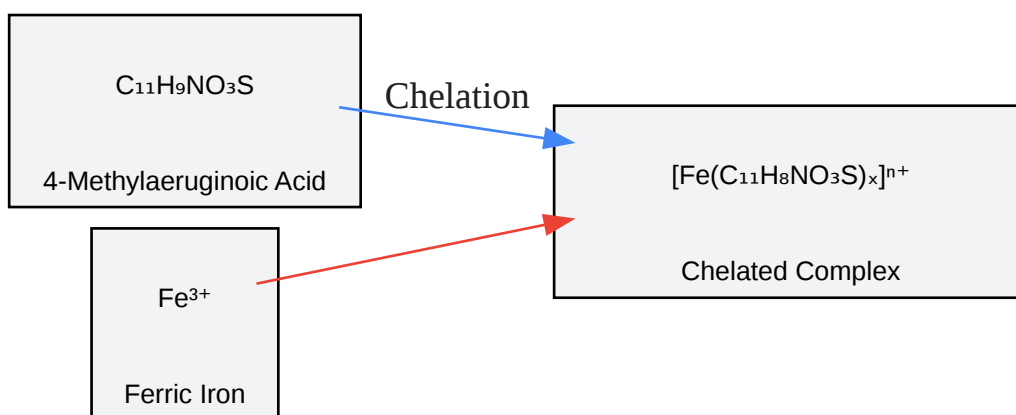


Figure 1: Proposed Iron Chelation by 4-Methylaeruginoic Acid

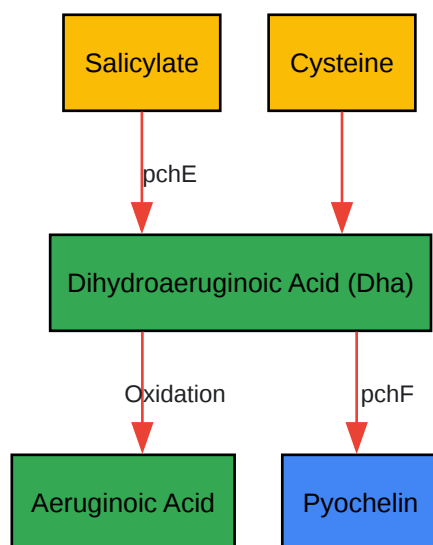


Figure 2: Simplified Pyochelin/Aeruginoic Acid Biosynthesis

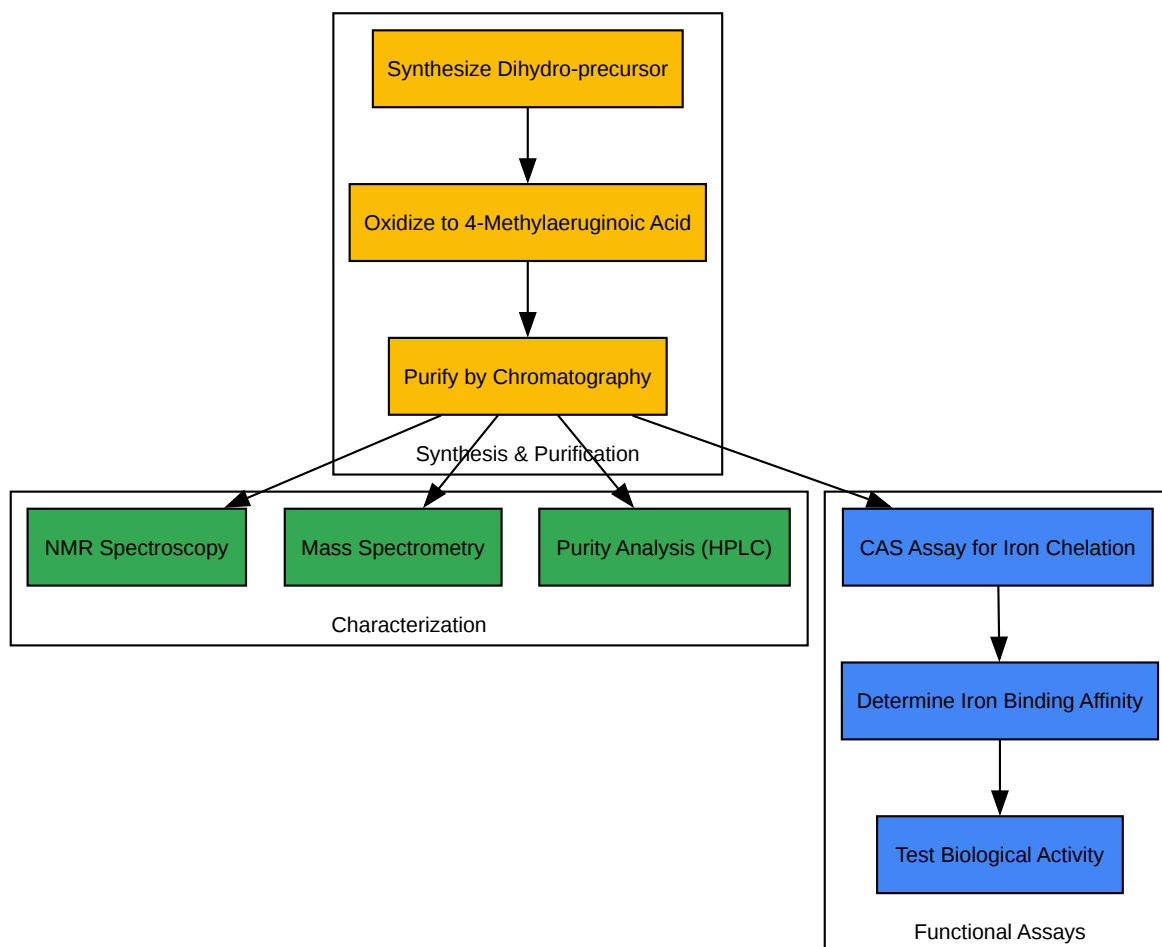


Figure 3: Workflow for Evaluating 4-Methylaeruginoic Acid

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References

- 1. Tobramycin and FDA-Approved Iron Chelators Eliminate *Pseudomonas aeruginosa* Biofilms on Cystic Fibrosis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of iron chelation on anti-pseudomonal activity of doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tobramycin and FDA-approved iron chelators eliminate *Pseudomonas aeruginosa* biofilms on cystic fibrosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron chelation as novel treatment for lung inflammation in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron chelators as therapeutic agents against *Pneumocystis carinii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. *Pseudomonas aeruginosa* - Wikipedia [en.wikipedia.org]
- 7. bioaustralis.com [bioaustralis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [4-Methylaeruginoic Acid as an Iron Chelating Agent: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622723#4-methylaeruginoic-acid-as-an-iron-chelating-agent]

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